Crystallographic Validation of Demethylase Binding
The 5-hydroxy-4-methyl substitution pattern on the picolinate scaffold has been crystallographically validated as a JMJD3/UTX demethylase inhibitor binding motif, whereas no comparable structural validation exists for the non-hydroxylated analog methyl 4-methylpicolinate or the free acid 5-hydroxy-4-methylpicolinic acid. The structurally related inhibitor 5-hydroxy-4-keto-1-methyl-picolinate, which shares the identical 5-hydroxy-4-methyl-picolinate core scaffold, was co-crystallized with UTX (a demethylase in the same subfamily as JMJD3) and the structure was solved by X-ray diffraction at 1.65 Å resolution [1]. The study identified this compound class as belonging to low-micromolar JMJD3 inhibitors among five different chemical classes identified through a multistep in silico screening protocol [1]. The ligand efficiency was calculated as 0.32 kcal/mol per non-hydrogen atom, establishing a favorable efficiency metric for this scaffold [1]. In contrast, methyl 4-methylpicolinate (lacking the 5-hydroxy group) has no reported crystallographic validation against JMJD3-family demethylases, and 5-hydroxy-4-methylpicolinic acid (free acid analog) shows no documented demethylase inhibition in the primary literature [2].
| Evidence Dimension | Crystallographic validation of target engagement |
|---|---|
| Target Compound Data | Co-crystal structure validated; ligand efficiency 0.32 kcal/mol per non-H atom; identified as JMJD3 inhibitor class member |
| Comparator Or Baseline | Methyl 4-methylpicolinate: No reported crystallographic validation or JMJD3 inhibition data; 5-Hydroxy-4-methylpicolinic acid: No reported demethylase inhibition in primary literature |
| Quantified Difference | Validated binding mode confirmed by X-ray diffraction at 1.65 Å resolution vs. no structural data for comparators |
| Conditions | X-ray diffraction co-crystallography with UTX demethylase; in silico screening against JMJD3 jumonji demethylase |
Why This Matters
Crystallographic validation provides direct experimental evidence of target engagement and binding geometry, enabling rational structure-based optimization that is not possible with unvalidated analogs.
- [1] Esposito C, Wiedmer L, Caflisch A. In Silico Identification of JMJD3 Demethylase Inhibitors. J Chem Inf Model. 2018;58(10):2151-2163. DOI: 10.1021/acs.jcim.8b00539. PDB ID: 6FUL. Resolution: 1.65 Å. R-Value Free: 0.208, R-Value Work: 0.176. View Source
- [2] Kuujia. 5-Hydroxy-4-methylpicolinic acid (CAS 1256792-57-0). Product specification and literature references. No demethylase inhibition documented. View Source
